Sporidesmin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sporidesmin B is a natural product found in Penicillium with data available.

Aplicaciones Científicas De Investigación

Toxicological Applications

1.1 Mechanism of Toxicity

Sporidesmin B is known for causing "facial eczema" in ruminants, a condition characterized by photosensitivity and liver damage. The toxin generates superoxide free radicals, leading to oxidative stress and hepatocellular injury. This process involves the occlusion of bile ducts and pericholangitis, resulting in the accumulation of bile constituents in the bloodstream, particularly phylloerythrin, which is responsible for photosensitization in affected animals .

1.2 Clinical Studies

A longitudinal study involving mixed-age Romney ewes demonstrated that sporidesmin exposure significantly affected serum biochemistry and production outcomes. Serum levels of gamma-glutamyl transferase (GGT) were used as a biomarker for liver damage, showing a correlation between elevated GGT levels and the degree of liver injury . The study highlighted the importance of monitoring serum biochemical parameters to assess liver function post-exposure.

Biochemical Implications

2.1 Serum Biochemistry

Research indicates that this compound alters various serum biochemical parameters following intoxication. Key findings include:

- Elevated levels of GGT, aspartate aminotransferase (AST), alanine aminotransferase (ALT), and lactate dehydrogenase (LDH) indicate hepatocyte damage.

- Changes in globulin concentrations were noted, which correlate with liver function impairment .

| Parameter | No Lesion (n=62) | Skin Lesion (n=11) | Reference Range |

|---|---|---|---|

| Albumin (g/dL) | 3.72 ± 0.54 | 2.91 ± 0.51 | 2.70–3.70 |

| Total Protein (g/dL) | 7.20 ± 0.80 | 8.05 ± 1.09 | 5.90–7.80 |

| AST (U/L) | 237.82 ± 142.76 | 244.4 ± 105.60 | 49–123 |

| ALP (U/L) | 283.39 ± 180.06 | 587.35 ± 447.37 | 26.90–156 |

| GGT (U/L) | 156.15 ± 266.28 | 628.16 ± 412.69 | 19.60–49 |

Potential Therapeutic Applications

Despite its toxicity, this compound's mechanism of action has led researchers to investigate its potential therapeutic applications, particularly in cancer research.

3.1 Antitumor Activity

In vitro studies have suggested that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells while sparing normal cells. This property is being explored for developing new cancer therapies.

3.2 Research Directions

Future studies aim to further elucidate the biochemical pathways influenced by this compound, which could lead to novel therapeutic strategies that leverage its biological activity while mitigating its toxic effects.

Propiedades

Número CAS |

3351-96-0 |

|---|---|

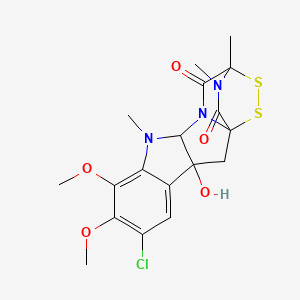

Fórmula molecular |

C18H20ClN3O5S2 |

Peso molecular |

458 g/mol |

Nombre IUPAC |

6-chloro-3-hydroxy-7,8-dimethoxy-10,14,18-trimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |

InChI |

InChI=1S/C18H20ClN3O5S2/c1-16-14(23)22-13-17(25,7-18(22,29-28-16)15(24)21(16)3)8-6-9(19)11(26-4)12(27-5)10(8)20(13)2/h6,13,25H,7H2,1-5H3 |

Clave InChI |

HCAHETRFJITQNU-UHFFFAOYSA-N |

SMILES |

CC12C(=O)N3C4C(CC3(C(=O)N1C)SS2)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O |

SMILES canónico |

CC12C(=O)N3C4C(CC3(C(=O)N1C)SS2)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O |

Key on ui other cas no. |

3351-96-0 |

Números CAS relacionados |

1456-55-9 (Parent) |

Sinónimos |

isosporidesmin B sporidesmin sporidesmin A sporidesmin B sporidesmin C sporidesmin D sporidesmin E sporidesmin F sporidesmin G sporidesmin H |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.